molecular formula C18H30BNO4 B592215 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate CAS No. 900503-08-4

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate

Cat. No.: B592215
CAS No.: 900503-08-4
M. Wt: 335.251
InChI Key: JNHGCLCLMOCPCQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate is a complex organic compound that features a boronate ester group and a bicyclic structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and a suitable alcohol under dehydrating conditions.

    Construction of the Bicyclic Structure: The bicyclic framework is often constructed via a Diels-Alder reaction or other cycloaddition reactions, followed by functional group modifications.

    Introduction of the Tert-butyl Ester: The tert-butyl ester group is usually introduced through esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the bicyclic structure or the ester group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of base for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Aryl or vinyl derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronate ester group can act as a ligand in catalytic processes.

Biology

    Bioconjugation: The compound can be used to attach boronate groups to biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions involving the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The bicyclic structure provides rigidity and specific spatial orientation, which can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    Cyclohexylboronic Acid: Another boronic acid with a different cyclic structure.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A structurally related compound with a piperidine ring instead of the bicyclic framework.

Uniqueness

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-3-ene-8-carboxylate is unique due to its combination of a boronate ester group and a rigid bicyclic structure

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h10,13-14H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHGCLCLMOCPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693885
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900503-08-4
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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